Regioisomeric Chlorine Positioning: 6-Cl vs. 4-Cl Dictates Downstream Synthetic Utility
The 6-chloro substituent enables direct nucleophilic aromatic substitution (SₙAr) to yield 6-amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 2845126-43-2), a distinct amine-bearing building block that is commercially catalogued . In contrast, the 4-chloro isomer (CAS 285991-71-1) occupies the position that is the primary site for biological activity modulation—C4-substituted nor-cerpegin derivatives have been extensively optimized for proteasome inhibition potency (e.g., Compound 10 with a C4-benzylamino group achieves IC₅₀(cPA) = 600 nM against constitutive 20S proteasome) [1]. Thus, the 6-Cl compound provides a synthetically orthogonal vector that does not compete with the pharmacologically critical C4 position, making it the preferred starting material when C4 diversification is the design objective.
| Evidence Dimension | Positional synthetic accessibility for further functionalization |
|---|---|
| Target Compound Data | 6-Cl enables direct SₙAr at C6 to generate 6-amino derivative (CAS 2845126-43-2) without protecting-group manipulation at C4 |
| Comparator Or Baseline | 4-Cl isomer (CAS 285991-71-1): C4 is the primary pharmacophoric position; halogen at C4 blocks the most common derivatization site for proteasome inhibitor SAR |
| Quantified Difference | Orthogonal reactivity vectors: C6 (target) vs. C4 (comparator). C4-derivatized analogs exhibit IC₅₀ values ranging from 600 nM to >50 µM in proteasome assays depending on substituent [1]. |
| Conditions | Chemical synthesis; proteasome inhibition assay (20S constitutive proteasome, fluorogenic substrates CT-L, T-L, PA activities) |
Why This Matters
For medicinal chemistry teams building C4-diversified libraries, the 6-Cl isomer is the only regioisomer that leaves the critical C4 position free for SAR exploration while providing a handle for orthogonal C6 modification.
- [1] Hovhannisyan A, Pham TH, Bouvier D, et al. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorg Med Chem Lett. 2014;24(6):1571-1580. View Source
